2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether
CAS No.:
Cat. No.: VC17973377
Molecular Formula: C54H91NO13Si3
Molecular Weight: 1046.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C54H91NO13Si3 |
|---|---|
| Molecular Weight | 1046.6 g/mol |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
| Standard InChI | InChI=1S/C54H91NO13Si3/c1-20-70(21-2,22-3)66-38-31-39-53(33-62-39,64-35(8)56)44-46(58)54(61)32-37(34(7)40(51(54,15)16)42(45(57)52(38,44)17)68-71(23-4,24-5)25-6)63-47(59)43(67-69(18,19)50(12,13)14)41(36-29-27-26-28-30-36)55-48(60)65-49(9,10)11/h26-30,37-39,41-44,46,58,61H,20-25,31-33H2,1-19H3,(H,55,60)/t37-,38-,39+,41-,42+,43+,44-,46-,52+,53-,54+/m0/s1 |
| Standard InChI Key | YUYMQLDTOMEBMN-PUFPEYIYSA-N |
| Isomeric SMILES | CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
| Canonical SMILES | CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Introduction
Chemical Structure and Functional Modifications
Docetaxel’s parent structure consists of a tetracyclic diterpenoid core (baccatin III) linked to a phenylisoserine side chain at C13. The derivative undergoes three key modifications:
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Debenzoylation at C2': Removal of the benzoyl group from the phenylisoserine side chain, exposing the hydroxyl group for subsequent protection .
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Silyl Ether Protection:
These modifications are critical for multi-step syntheses, as silyl ethers are stable under various reaction conditions yet removable via fluoride-based deprotection .
Synthetic Methodology
Debenzoylation of Docetaxel
The synthesis begins with the selective removal of the C2' benzoyl group. This is achieved via alkaline hydrolysis:
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Reagents: Aqueous sodium hydroxide (0.1 M) in methanol/water (4:1).
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Conditions: Stirred at 25°C for 6 hours, followed by neutralization with HCl and extraction into ethyl acetate .
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Yield: ~85% after purification by silica gel chromatography (hexane/ethyl acetate, 3:1) .
Sequential Silyl Protection
The exposed hydroxyl groups are protected in a stepwise manner to avoid steric clashes:
Step 1: Protection of C7 and C10 with TES Groups
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Reagents: Triethylsilyl chloride (TESCl, 3.0 equivalents), imidazole (4.5 equivalents).
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Solvent: Anhydrous dichloromethane.
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Conditions: 0°C → 25°C, 12 hours.
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Monitoring: TLC (hexane/ethyl acetate 4:1) confirms complete conversion .
Step 2: Protection of C2' with TBS Group
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Reagents: tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equivalents), imidazole (2.0 equivalents).
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Solvent: Anhydrous DMF.
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Conditions: 0°C → 25°C, 8 hours.
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Purification: Column chromatography (hexane/ethyl acetate 5:1) yields the final product .
Reaction Table
| Step | Reagents | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 1 | TESCl, imidazole | CH₂Cl₂ | 0→25°C | 12 h | 78% |
| 2 | TBSCl, imidazole | DMF | 0→25°C | 8 h | 82% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (600 MHz, CDCl₃):
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¹³C NMR:
Mass Spectrometry
Applications in Medicinal Chemistry
Intermediate for Analog Synthesis
The TBS and TES groups enable selective modifications at unprotected sites. For example:
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C13 Side Chain Functionalization: Acylation or alkylation at C13-OH (unprotected) to create prodrugs .
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C2' Modifications: After TBS removal, the C2'-OH can be re-esterified with alternative acyl groups to enhance solubility .
Stability Enhancements
Silyl ethers improve metabolic stability in preclinical models:
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